molecular formula C11H12ClN3O2S B2966018 (5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 478792-15-3

(5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B2966018
CAS No.: 478792-15-3
M. Wt: 285.75 g/mol
InChI Key: PSELVXCSPNCSNA-UHFFFAOYSA-N
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Description

(5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic compound with a unique structure that combines a thiazolidine ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the condensation of 2-aminoethylamine with a pyridine derivative, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

(5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, (5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride stands out due to its unique combination of a thiazolidine ring and a pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

478792-15-3

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C11H11N3O2S.ClH/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8;/h1-2,4,6-7H,3,5,12H2;1H

InChI Key

PSELVXCSPNCSNA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

solubility

not available

Origin of Product

United States

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